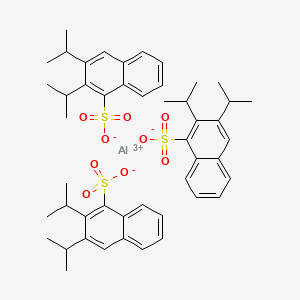
Aluminum tris(diisopropylnaphthalenesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aluminum tris(diisopropylnaphthalenesulfonate) typically involves the reaction of aluminum salts with diisopropylnaphthalenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of aluminum tris(diisopropylnaphthalenesulfonate) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
Aluminum tris(diisopropylnaphthalenesulfonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents, resulting in the formation of reduced aluminum complexes.
Substitution: The sulfonate groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce aluminum hydrides. Substitution reactions can result in a variety of functionalized aluminum complexes .
Applications De Recherche Scientifique
Aluminum tris(diisopropylnaphthalenesulfonate) has several applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of advanced materials and coatings
Mécanisme D'action
The mechanism of action of aluminum tris(diisopropylnaphthalenesulfonate) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and organic molecules, influencing their reactivity and stability. This interaction can modulate various biochemical processes, making it useful in catalysis and other applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to aluminum tris(diisopropylnaphthalenesulfonate) include:
Tris(dimethylamino)aluminum dimer: Known for its use in metal-organic chemical vapor deposition (MOCVD) processes.
Aluminum tris(8-hydroxyquinoline): Widely used in organic light-emitting diodes (OLEDs) and other electronic applications.
Uniqueness
Aluminum tris(diisopropylnaphthalenesulfonate) is unique due to its specific structural features and chemical properties.
Propriétés
Formule moléculaire |
C48H57AlO9S3 |
|---|---|
Poids moléculaire |
901.1 g/mol |
Nom IUPAC |
aluminum;2,3-di(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/3C16H20O3S.Al/c3*1-10(2)14-9-12-7-5-6-8-13(12)16(20(17,18)19)15(14)11(3)4;/h3*5-11H,1-4H3,(H,17,18,19);/q;;;+3/p-3 |
Clé InChI |
SUXNWUSPWOLROR-UHFFFAOYSA-K |
SMILES canonique |
CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-].CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-].CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-methoxyphenyl)propyl]azaniumchloride](/img/structure/B13790237.png)
![(5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one](/img/structure/B13790250.png)
![2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B13790264.png)
![5-Chloro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B13790273.png)



![(2S)-5-[acetyl(hydroxy)amino]-2-[[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid](/img/structure/B13790292.png)

![(1S,5R,11R,13R,14R,16R,17R,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B13790310.png)
